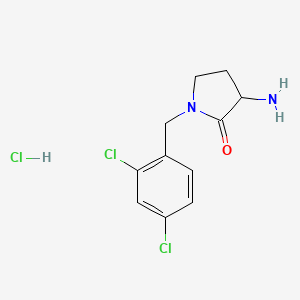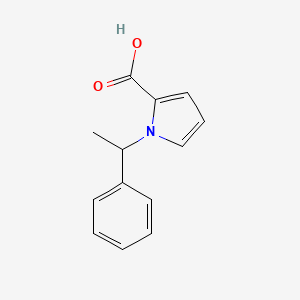
1-(1-Phenylethyl)pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Phenylethyl)pyrrole-2-carboxylic acid is a chiral pyrrole derivative with significant potential in various scientific fields. This compound is known for its unique structure, which includes a pyrrole ring substituted with a phenylethyl group at the 1-position and a carboxylic acid group at the 2-position. The molecular formula of this compound is C13H13NO2, and it has a molecular weight of 215.25 g/mol .
Preparation Methods
The synthesis of 1-(1-Phenylethyl)pyrrole-2-carboxylic acid can be achieved through several routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial production methods often involve the use of catalytic processes to enhance yield and efficiency. For instance, the Paal-Knorr pyrrole synthesis is a widely used method that involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron(III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions.
Chemical Reactions Analysis
1-(1-Phenylethyl)pyrrole-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The phenylethyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Major products formed from these reactions include N-substituted pyrroles and pyrrole-2-carboxylic acid derivatives .
Scientific Research Applications
1-(1-Phenylethyl)pyrrole-2-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development . Additionally, it is used in the study of enzyme mechanisms and as a ligand in coordination chemistry .
Mechanism of Action
The mechanism of action of 1-(1-Phenylethyl)pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The phenylethyl group allows the compound to bind to hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. This dual interaction enhances the compound’s binding affinity and specificity .
In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of metabolic pathways, making it effective against microbial and cancer cells .
Comparison with Similar Compounds
1-(1-Phenylethyl)pyrrole-2-carboxylic acid can be compared with other pyrrole derivatives, such as 1-(1R)-1-phenylethyl-1H-pyrrole-2-carboxylic acid and 1-(1S)-1-phenylethyl-1H-pyrrole-2-carboxylic acid . These compounds share similar structures but differ in the stereochemistry of the phenylethyl group.
The unique feature of this compound is its specific chiral configuration, which can influence its biological activity and binding properties. This makes it distinct from other pyrrole derivatives and highlights its potential for targeted applications in drug development and chemical synthesis .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it valuable for synthetic applications, while its biological activity opens up possibilities for drug development and medical research. By understanding its preparation methods, chemical reactions, and mechanism of action, researchers can further explore its potential and develop new applications for this intriguing compound.
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-(1-phenylethyl)pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c1-10(11-6-3-2-4-7-11)14-9-5-8-12(14)13(15)16/h2-10H,1H3,(H,15,16) |
InChI Key |
BFLKSSGFEWKBMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


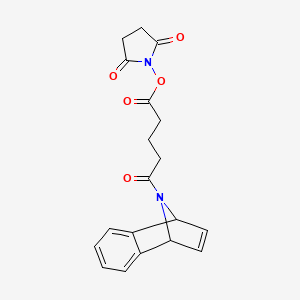
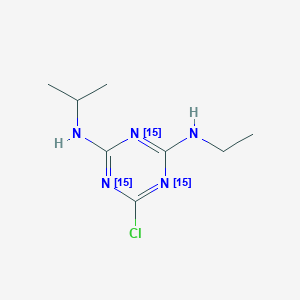
![2-amino-N-[(3-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14783566.png)
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14783575.png)
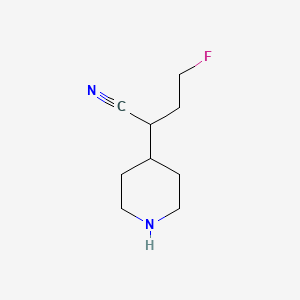
![cis-7-Amino-8-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B14783594.png)
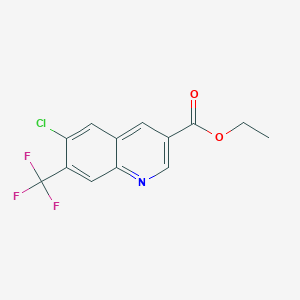
![Calcium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14783615.png)
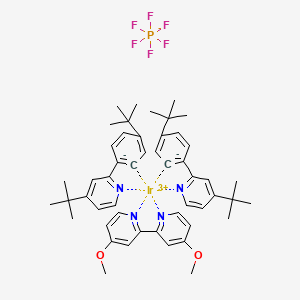

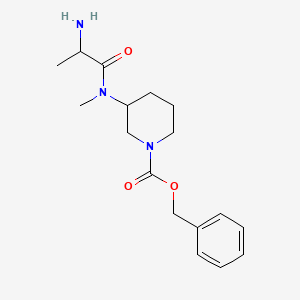
![(7R)-7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14783637.png)
